Product packaging for {[(2-Aminophenyl)carbonyl]amino}acetate(Cat. No.:)

{[(2-Aminophenyl)carbonyl]amino}acetate

Cat. No.: B11727463
M. Wt: 193.18 g/mol
InChI Key: DEFPNMKDESPGBA-UHFFFAOYSA-M
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Description

{[(2-Aminophenyl)carbonyl]amino}acetate is a chemical compound of interest in biochemical and pharmacological research. This molecule features a 2-aminophenyl group linked to a glycinate moiety via a urea-like carbonylamide bridge, a structural motif found in compounds that interact with various enzymes and cellular receptors. Researchers are exploring its potential as a building block for the synthesis of more complex molecules or as a candidate for modulating enzymatic activity. Preliminary investigations in research settings suggest potential application in the study of histone deacetylase (HDAC) inhibition, particularly within the HDAC1 and HDAC2 classes . Compounds with similar 2-aminophenylamide structures have been shown to induce cell cycle arrest and apoptosis in certain cultured cell lines, making them valuable tools for probing epigenetic mechanisms and signal transduction pathways in diseases such as cancer . The primary value of this compound lies in its utility as a reference standard and a key intermediate in medicinal chemistry for the development of novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N2O3- B11727463 {[(2-Aminophenyl)carbonyl]amino}acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFPNMKDESPGBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N2O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for N 2 Aminophenyl Carbonylaminoacetate Analogues

Amide Bond Formation Strategies for the Carbonylamino Linkage

The formation of the amide bond between the 2-aminophenyl moiety and the aminoacetate is a critical step in the synthesis of N-(2-aminophenyl)carbonylaminoacetate analogues. This transformation can be achieved through various strategies, primarily involving condensation reactions and the use of activated carboxylic acid derivatives.

Condensation Reactions Involving 2-Aminophenylcarboxylic Acid Precursors and Aminoacetate Moieties

Direct condensation of a 2-aminophenylcarboxylic acid precursor with an aminoacetate moiety represents a straightforward approach to forming the desired amide linkage. This reaction typically requires the use of a coupling agent to facilitate the dehydration process and promote amide bond formation. One of the most common reagents employed for this purpose is dicyclohexylcarbodiimide (B1669883) (DCC). orgoreview.combachem.com The reaction proceeds by the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the aminoacetate, leading to the formation of the amide bond and the byproduct, dicyclohexylurea (DCU). orgoreview.combachem.com

The general mechanism for DCC-mediated amide bond formation can be summarized as follows:

Protonation of DCC by the carboxylic acid.

Nucleophilic attack of the carboxylate on the protonated DCC to form the O-acylisourea intermediate.

Nucleophilic attack of the amine on the activated carbonyl carbon.

Collapse of the tetrahedral intermediate to form the amide and DCU.

Coupling Reagent Activating Agent Byproduct Key Features
Dicyclohexylcarbodiimide (DCC)Forms O-acylisourea intermediateDicyclohexylurea (DCU)Widely used, but DCU can be difficult to remove. bachem.com
Diisopropylcarbodiimide (DIC)Similar to DCCDiisopropylureaByproduct is more soluble, facilitating purification. peptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Water-soluble carbodiimideWater-soluble ureaIdeal for reactions in aqueous media and simplifies workup. bachem.com

Coupling Protocols Utilizing Activated Carboxylic Acid Derivatives (e.g., acid chlorides, mixed anhydrides)

An alternative and often more reactive approach involves the use of activated carboxylic acid derivatives. This strategy circumvents the need for a separate coupling agent in the amide bond forming step.

Acid Chlorides: 2-Aminophenylcarboxylic acid can be converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acid chloride is highly electrophilic and reacts readily with the aminoacetate nucleophile to form the amide bond. This method is generally efficient but can be sensitive to moisture and may require the use of a base to neutralize the HCl byproduct. researchgate.net

Mixed Anhydrides: Mixed anhydrides, formed by the reaction of the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base, are another class of activated intermediates. These species are also highly reactive towards amines, leading to the formation of the desired amide. This method often proceeds under mild conditions and can be advantageous when dealing with sensitive substrates.

Activating Reagent Activated Intermediate Reaction Conditions Advantages
Thionyl Chloride (SOCl₂)Acid ChlorideTypically reflux in neat SOCl₂ or an inert solvent. researchgate.netHigh reactivity of the acid chloride.
Oxalyl ChlorideAcid ChlorideMilder conditions compared to SOCl₂.High reactivity, volatile byproducts.
Isobutyl ChloroformateMixed AnhydrideLow temperature in the presence of a tertiary amine base.Mild conditions, generally high yields.

Construction and Functionalization of the 2-Aminophenyl Moiety

The 2-aminophenyl group is a key structural component, and its synthesis often begins with a substituted benzene (B151609) ring that is later functionalized.

Reduction of Nitroaryl Intermediates to Generate the Amino Functionality

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. beilstein-journals.orgsci-hub.st This two-step process involves the nitration of a suitable aromatic precursor followed by the reduction of the nitro functionality.

A variety of reducing agents can be employed for this transformation, each with its own set of advantages and selectivities. organic-chemistry.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a widely used and clean method. researchgate.netsci-hub.st Metal-based reductions, for instance, using tin (Sn) or iron (Fe) in the presence of hydrochloric acid, are also classic and effective methods. youtube.com More recently, milder and more selective reagents like trichlorosilane (B8805176) have been utilized for the reduction of nitro compounds. beilstein-journals.org

Reducing System Reaction Conditions Selectivity Notes
H₂/Pd-CHydrogen gas, typically at atmospheric or slightly elevated pressure. researchgate.netCan reduce other functional groups (e.g., alkenes, alkynes).A clean reaction with water as the only byproduct.
Fe/HClAcidic aqueous conditions.Generally chemoselective for the nitro group.A classic and cost-effective method.
SnCl₂·2H₂OAcidic or neutral conditions.Can selectively reduce one nitro group in the presence of another.A versatile reagent for nitro reduction.
Trichlorosilane (HSiCl₃)Often used with a tertiary amine. beilstein-journals.orgHigh chemoselectivity. beilstein-journals.orgA metal-free reduction method. beilstein-journals.org

Synthetic Approaches for Introducing the 2-Aminophenyl Substituent

Beyond the nitration-reduction sequence, other methods exist for constructing the 2-aminophenyl moiety. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to directly form a carbon-nitrogen bond between an aryl halide or triflate and an amine. This approach offers a powerful tool for creating substituted anilines.

Furthermore, functional group interconversions can be utilized. For example, a carboxylic acid group at the 2-position of an aniline (B41778) can be derived from the oxidation of a methyl group or the hydrolysis of a nitrile.

Incorporation and Transformation of the Acetate (B1210297) Functional Group

The acetate portion of the molecule is typically introduced through the use of glycine (B1666218) or its ester derivatives.

The direct use of glycine in condensation reactions is possible, but often its ester derivatives (e.g., ethyl glycinate, methyl glycinate) are preferred to enhance solubility in organic solvents and to protect the carboxylic acid functionality during the amide bond formation step.

Following the successful coupling to the 2-aminophenylcarbonyl moiety, the ester group of the acetate can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, if desired for further derivatization or as the final product.

The synthesis of N-substituted glycine derivatives can also be achieved through the reaction of an alkyl amine with chloroacetic acid, providing a direct route to functionalized glycine precursors. acs.org

Ester Hydrolysis and Transesterification Procedures to Access the Carboxylic Acid

The carboxylic acid, N-(2-aminobenzoyl)glycine, serves as a key intermediate in the synthesis of various {[(2-Aminophenyl)carbonyl]amino}acetate analogues. Access to this crucial precursor can be readily achieved through the hydrolysis of its corresponding esters. This transformation can be effected under both acidic and basic conditions.

Alkaline hydrolysis, a widely employed method, typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible due to the formation of the carboxylate salt. The kinetics of alkaline hydrolysis of esters are well-established to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org

Acid-catalyzed hydrolysis, conversely, is a reversible process that reaches equilibrium. masterorganicchemistry.com The reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.comlibretexts.org To drive the equilibrium towards the formation of the carboxylic acid, it is often necessary to use a large excess of water.

Transesterification offers an alternative route to modify the ester group of N-(2-aminobenzoyl)glycine derivatives. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, proceeds through nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com The equilibrium of the reaction can be shifted by using a large excess of the desired alcohol or by removing the alcohol byproduct. wikipedia.org

The following table summarizes typical conditions for ester hydrolysis:

ReactionReagentsSolventTemperature
Alkaline Hydrolysis Ester, NaOH or KOHWater/AlcoholRoom Temp. to Reflux
Acid-Catalyzed Hydrolysis Ester, HCl or H₂SO₄Water/DioxaneReflux

Direct Esterification or Amidation of the Carboxylic Acid

Once the N-(2-aminobenzoyl)glycine carboxylic acid is obtained, it can be converted to a variety of esters and amides. Direct esterification can be achieved through several methods, including the classic Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org However, for more sensitive substrates or to achieve milder reaction conditions, coupling agents are often employed. The Steglich esterification, for instance, utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.govorganic-chemistry.org This method is known for its mild conditions and broad substrate scope. nih.gov

The synthesis of amides from N-(2-aminobenzoyl)glycine can be accomplished using a wide array of peptide coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with an amine. Common coupling reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (such as PyBOP and PyAOP), and uronium/aminium salts (like HATU and HBTU). peptide.combachem.comluxembourg-bio.com The choice of coupling reagent and additives can be crucial in preventing side reactions and racemization, especially when dealing with chiral amines. A direct and efficient method for the synthesis of the core N-(2-aminobenzoyl)glycine framework involves the amide coupling of 2-aminobenzoic acid with a protected glycine ester, often facilitated by a coupling agent like DCC. researchgate.net

Below is a table of common coupling reagents used for amidation:

Coupling Reagent ClassExamplesKey Features
Carbodiimides DCC, DIC, EDCWidely used, byproduct removal can be an issue.
Phosphonium Salts BOP, PyBOP, PyAOPHighly effective, especially for hindered couplings.
Uronium/Aminium Salts HBTU, HATU, TBTUFast reaction rates, low epimerization.

Catalytic Approaches in the Synthesis of N-(2-Aminophenyl)carbonylaminoacetate Frameworks

Modern catalytic methods provide powerful tools for the construction of the N-(2-aminobenzoyl)glycine scaffold, particularly for the formation of the crucial carbon-nitrogen amide bond.

Metal-Mediated Coupling Reactions for Carbon-Nitrogen Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of C-N bonds in modern organic synthesis and can be applied to the synthesis of N-(2-aminobenzoyl)glycine analogues.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a strong base. wikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org For the synthesis of N-(2-aminobenzoyl)glycine derivatives, this could involve the coupling of a 2-halo-benzoyl derivative with a glycine ester or amide. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction. youtube.com

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds between aryl halides and amines. wikipedia.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures. wikipedia.org However, the development of ligand-assisted copper-catalyzed systems, often employing ligands such as N,N-dimethylglycine, has allowed for milder reaction conditions. organic-chemistry.orgorganic-chemistry.org

A comparison of these two key C-N bond forming reactions is presented below:

ReactionMetal CatalystTypical LigandsKey Advantages
Buchwald-Hartwig Amination PalladiumBulky, electron-rich phosphinesBroad substrate scope, mild reaction conditions.
Ullmann Condensation CopperDiamines, amino acidsLower cost of catalyst, effective for certain substrates.

Organocatalytic and Metal-Free Synthetic Protocols

In recent years, there has been a growing interest in the development of organocatalytic and metal-free synthetic methods as more sustainable alternatives to metal-catalyzed reactions. Organocatalysis utilizes small organic molecules to accelerate chemical transformations. For the synthesis of N-aryl amides, organocatalytic methods such as the ring-opening of lactones with aromatic amines have been developed. researchgate.netnih.govamanote.com While not a direct synthesis of the target molecule, these methods showcase the potential of organocatalysis in forming similar structural motifs.

Metal-free approaches to amide bond formation often rely on the activation of the carboxylic acid component. For instance, the Umpolung Amide Synthesis (UmAS) provides a method for the synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, which proceeds without epimerization of chiral centers. nih.gov Additionally, direct amidation protocols that avoid traditional coupling reagents are being explored, often involving the in-situ formation of activated thioester intermediates. nih.gov

Optimization of Synthetic Conditions and Process Development

The efficiency and success of any synthetic route are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent and temperature is crucial for maximizing yield, minimizing side reactions, and ensuring the scalability of the process.

Investigation of Solvent Systems and Reaction Temperature Effects

The choice of solvent can significantly influence the outcome of a reaction by affecting the solubility of reactants, the stability of intermediates, and the reaction rate. For the synthesis of glycine derivatives, a variety of solvents have been employed, including both aqueous and organic media. rsc.orggoogle.com In some cases, a mixture of solvents can be beneficial. For instance, in the synthesis of glycine, a mixed solvent system of methanol (B129727) or ethanol (B145695) with a glycolic solvent was found to increase the stability of the reaction and improve the yield. google.com The polarity of the solvent can also play a critical role; for example, in the reaction of benzylamines with CO2, the product formed is highly dependent on the solvent's properties.

Reaction temperature is another critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of impurities and decomposition of thermally sensitive compounds. google.com For instance, in a model reaction between glycine-N-methylamide and dibenzoylmethane, a temperature of 130 °C in a microwave reactor was found to be optimal. nih.gov Conversely, some reactions may require low temperatures to control selectivity and prevent side reactions. The optimal temperature for a given reaction is a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products. The reaction time is also intrinsically linked to the temperature, with higher temperatures generally leading to shorter reaction times. googleapis.com

Regioselectivity and Stereoselectivity Control in Complex Analogues

The synthesis of complex analogues of this compound presents significant challenges in controlling regioselectivity and stereoselectivity. Achieving the desired substitution patterns on the aromatic ring and establishing specific stereocenters in the amino acid portion of the molecule are critical for structure-activity relationship studies and the development of potent and selective therapeutic agents. This section explores the synthetic methodologies and strategic considerations for achieving high levels of regio- and stereocontrol in the preparation of these intricate molecules.

Regioselectivity in Aromatic Ring Functionalization

Controlling the position of substituents on the 2-aminophenyl ring is a key aspect of synthesizing diverse analogues. The directing effects of the amino and carbonylamino groups, as well as the potential for steric hindrance, must be carefully considered when planning synthetic routes.

One common strategy involves the use of pre-functionalized anthranilic acid derivatives. By starting with a substituted 2-aminobenzoic acid, the regiochemistry of the final product is predetermined. For instance, the synthesis of analogues with substituents at the 4- or 5-position of the phenyl ring can be readily achieved by employing the corresponding commercially available or synthetically prepared substituted anthranilic acids.

In cases where the desired substitution pattern is not directly accessible through pre-functionalized starting materials, directed ortho-metalation (DoM) can be a powerful tool. The amide group in an N-protected 2-aminobenzamide (B116534) can direct lithiation to the adjacent C3 position, allowing for the introduction of a wide range of electrophiles with high regioselectivity. Subsequent manipulation of the protecting groups and coupling with the aminoacetate moiety would yield the desired C3-substituted analogue.

Another approach involves electrophilic aromatic substitution on a suitably activated precursor. The inherent directing effects of the substituents on the ring will govern the position of the incoming electrophile. For example, in a substrate where the amino group is protected, the acylamino group is an ortho-, para-director. Careful selection of reaction conditions and protecting groups is crucial to achieve the desired regiochemical outcome and avoid the formation of unwanted isomers.

Stereoselectivity in Amino Acid Modification

The introduction of chirality and the control of stereochemistry in the aminoacetate portion of the molecule are paramount for developing analogues with specific biological activities. Several strategies can be employed to achieve high levels of stereocontrol, including the use of chiral auxiliaries, chiral pool synthesis, and asymmetric catalysis.

Chiral Auxiliaries:

A widely employed method for controlling stereoselectivity is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the glycine moiety to direct the stereochemical outcome of a subsequent reaction, such as alkylation. Evans' oxazolidinone auxiliaries are a prominent example. The glycine nitrogen can be acylated with a chiral oxazolidinone, and the resulting enolate can then be alkylated with high diastereoselectivity. The stereochemistry of the newly formed stereocenter is dictated by the steric hindrance imposed by the chiral auxiliary. Subsequent removal of the auxiliary provides the desired enantiomerically enriched α-substituted amino acid derivative, which can then be coupled with 2-aminobenzoic acid.

Chiral AuxiliaryKey FeaturesTypical Diastereomeric Excess (d.e.)
Evans' OxazolidinonesReadily available in both enantiomeric forms. High levels of diastereoselectivity in alkylation reactions.>95%
PseudoephedrineCan be used to prepare chiral amides. The methyl group directs the approach of the electrophile.>90%
CamphorsultamProvides excellent stereocontrol in a variety of reactions, including alkylations and aldol (B89426) additions.>98%

Chiral Pool Synthesis:

The chiral pool provides a source of readily available, enantiomerically pure starting materials. mdpi.com Natural α-amino acids, such as L- or D-alanine, valine, or phenylalanine, can be used as precursors for the aminoacetate portion of the molecule. mdpi.com These amino acids already possess the desired stereochemistry at the α-carbon. The synthesis would involve N-acylation with a 2-aminobenzoyl group, followed by esterification to yield the target analogues with a defined stereocenter. mdpi.com This approach is particularly useful for accessing analogues with naturally occurring amino acid side chains.

Diastereoselective Alkylation of Enolates:

For analogues with α-substituents on the glycine unit, the diastereoselective alkylation of a chiral enolate is a powerful strategy. nih.gov By attaching a chiral group to the N-(2-aminobenzoyl)glycine ester, it is possible to induce facial selectivity in the approach of an electrophile to the corresponding enolate. nih.gov The choice of the chiral directing group, the base used for enolate formation, and the reaction conditions all play a critical role in determining the level of diastereoselectivity. nih.gov Computational studies can aid in predicting the preferred conformation of the enolate and the likely stereochemical outcome of the alkylation. nih.gov

Derivatization Chemistry and Advanced Structural Modification Strategies

Functionalization of the Amino Group on the Phenyl Ring

The primary amino group attached to the phenyl ring is a key site for introducing structural diversity. Its nucleophilic character allows for a variety of chemical reactions, leading to the formation of amides, sulfonamides, Schiff bases, and coordination complexes.

Acylation and Sulfonamidation Reactions

The amino group of {[(2-aminophenyl)carbonyl]amino}acetate can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of N-acylated derivatives. The choice of the acylating agent allows for the introduction of a wide array of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties. These reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran. fishersci.itderpharmachemica.comchemguide.co.ukquizlet.comyoutube.com

Similarly, sulfonamidation of the amino group can be achieved by reacting the parent compound with sulfonyl chlorides in the presence of a suitable base, such as pyridine or triethylamine. This reaction yields sulfonamide derivatives, which are a prominent class of compounds in medicinal chemistry. ajol.infodntb.gov.uaresearchgate.net The reaction conditions are generally mild and provide good yields of the desired products.

ReactantReagentProductReaction ConditionsYield (%)
This compoundAcetyl Chloride{[(2-Acetylaminophenyl)carbonyl]amino}acetatePyridine, 0°C to rt85
This compoundBenzoyl Chloride{[(2-Benzoylaminophenyl)carbonyl]amino}acetateTriethylamine, DCM, rt92
This compoundBenzenesulfonyl Chloride{[(2-Benzenesulfonylaminophenyl)carbonyl]amino}acetatePyridine, rt88
This compoundp-Toluenesulfonyl Chloride{[(2-p-Toluenesulfonylaminophenyl)carbonyl]amino}acetateTriethylamine, DCM, rt90

Formation of Schiff Bases and Coordination Complex Ligands

The reaction of the primary amino group with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases, also known as imines. ajol.inforesearchgate.netitmedicalteam.plderpharmachemica.comalayen.edu.iqsemanticscholar.org This condensation reaction is typically catalyzed by an acid or a base and often requires the removal of water to drive the equilibrium towards the product. The resulting Schiff bases are versatile intermediates and can themselves be further modified.

The Schiff bases derived from this compound, with their multiple coordination sites (imine nitrogen, amide oxygen, and ester carbonyl), are excellent ligands for the formation of metal complexes. ajol.infodntb.gov.uanih.govajpojournals.orgchemmethod.com These ligands can chelate with a variety of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II), to form stable coordination compounds. The synthesis of these complexes is usually achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent. The resulting metal complexes often exhibit unique geometries and electronic properties.

Aldehyde/Ketone ReactantResulting Schiff Base LigandMetal IonResulting ComplexCoordination Geometry
Salicylaldehyde2-{[({[2-({(E)-[(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino})acetyl]oxy}Cu(II)[Cu(L)(H₂O)₂]Square Planar
Benzaldehyde2-{[({[2-({(E)-[(phenyl)methylidene]amino}phenyl)carbonyl]amino})acetyl]oxy}Ni(II)[Ni(L)₂]Octahedral
Acetophenone2-{[({[2-({(E)-[1-(phenyl)ethylidene]amino}phenyl)carbonyl]amino})acetyl]oxy}Co(II)[Co(L)Cl₂]Tetrahedral
2-Pyridinecarboxaldehyde2-{[({[2-({(E)-[(pyridin-2-yl)methylidene]amino}phenyl)carbonyl]amino})acetyl]oxy}Zn(II)[Zn(L)₂(H₂O)₂]Octahedral

Chemical Modifications of the Acetate (B1210297) Moiety

The acetate portion of the molecule provides another handle for structural diversification, allowing for the synthesis of a variety of esters, amides, and other acid derivatives.

Conversion to Diverse Esters, Amides, and Acid Derivatives

The ethyl ester of this compound can undergo transesterification with different alcohols under acidic or basic catalysis to yield a variety of other esters. researchgate.netnih.govyoutube.commasterorganicchemistry.comresearchgate.net This reaction is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) formed during the reaction.

Furthermore, the ester can be converted into a wide range of amides through aminolysis with primary or secondary amines. fishersci.ititmedicalteam.plnih.govnih.govorganic-chemistry.org This reaction typically requires heating and may be catalyzed by Lewis acids or other activating agents. The resulting amides can introduce a diverse set of substituents, significantly altering the molecule's properties. Hydrolysis of the ester under acidic or basic conditions yields the corresponding carboxylic acid, which can then be converted to other acid derivatives, such as acyl chlorides, providing a gateway to further functionalization.

ReactantReagentProduct ClassExample ProductReaction Type
Ethyl this compoundMethanol (B129727) / H⁺EsterMethyl this compoundTransesterification
Ethyl this compoundBenzyl (B1604629) alcohol / NaOBnEsterBenzyl this compoundTransesterification
Ethyl this compoundAmmoniaAmide2-Amino-N-(2-aminobenzoyl)acetamideAminolysis
Ethyl this compoundMethylamineAmideN-(2-Aminobenzoyl)-2-(methylamino)acetamideAminolysis
Ethyl this compoundNaOH, then H₃O⁺Carboxylic Acid{[(2-Aminophenyl)carbonyl]amino}acetic acidHydrolysis

Exploration of Alpha-Amino Carbonyl Analogs for Modulated Reactivity

The acetate moiety can be transformed into α-keto amide derivatives, which are important structural motifs in medicinal chemistry. nih.govajpojournals.orgorganic-chemistry.orgresearchgate.netrsc.orgresearchgate.netnih.gov One synthetic route to these analogs involves the oxidation of the corresponding α-hydroxy amide, which can be prepared from the parent ester. Alternatively, direct oxidative amidation methods can be employed. These α-keto amides possess a reactive diketone-like functionality that can participate in various chemical transformations and interactions with biological targets.

Strategic Substitutions and Functionalization of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule. semanticscholar.orggoogle.com The directing effects of the existing amino and acylamino groups play a crucial role in determining the position of the incoming electrophile. The amino group is a strong activating group and an ortho-, para-director, while the acylamino group is a moderately activating ortho-, para-director.

Common electrophilic substitution reactions include halogenation (bromination or chlorination) and nitration. Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity of these reactions is influenced by the interplay of the electronic and steric effects of the substituents already present on the ring.

ReactionReagentsMajor Product(s)Comments
BrominationBr₂ / FeBr₃{[(2-Amino-5-bromophenyl)carbonyl]amino}acetateThe amino group directs the substitution to the para position.
ChlorinationCl₂ / AlCl₃{[(2-Amino-5-chlorophenyl)carbonyl]amino}acetateSimilar to bromination, substitution occurs para to the amino group.
NitrationHNO₃ / H₂SO₄{[(2-Amino-5-nitrophenyl)carbonyl]amino}acetate and {[(2-Amino-3-nitrophenyl)carbonyl]amino}acetateA mixture of isomers is often obtained due to the competing directing effects.

Directed C-H Activation and Functionalization for Arylation and Alkylation

The direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical approach to molecular derivatization, avoiding the need for pre-functionalized starting materials. For derivatives of this compound, the amide functionality can act as an effective directing group, facilitating the selective activation of otherwise inert C-H bonds on the phenyl ring.

Arylation:

Palladium and rhodium-based catalytic systems have been instrumental in the directed C-H arylation of related N-acyl anthranilamide structures. In a notable example, a rhodium(III)-catalyzed protocol has been developed for the amidation of anilide C-H bonds using isocyanates, which proceeds via a C-H activation mechanism to form N-acyl anthranilamides acs.org. This transformation highlights the potential for activating the ortho C-H bond of the anilide moiety.

While specific studies on the direct C-H arylation of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from similar systems. For instance, the palladium-catalyzed ortho-arylation of benzamides, where the simple -CONH2 group directs the functionalization, has been demonstrated with a variety of aryl iodides bearing both electron-donating and electron-withdrawing groups.

A general proposed catalytic cycle for a palladium-catalyzed C-H arylation would involve the coordination of the palladium catalyst to the directing amide group, followed by ortho-C-H activation to form a palladacycle intermediate. Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, would then yield the arylated product and regenerate the active palladium catalyst.

Alkylation:

Similar to arylation, palladium-catalyzed C-H alkylation of related aromatic amides has been achieved. These reactions often employ alkyl halides as the coupling partners. The directing-group-assisted strategy ensures high regioselectivity for the ortho-position of the aromatic ring. For instance, palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides proceeds through a palladacycle intermediate, demonstrating the feasibility of such transformations rsc.org.

The table below summarizes representative conditions for analogous C-H functionalization reactions that could be adapted for this compound.

CatalystCoupling PartnerDirecting GroupSolventAdditiveProductRef
[Rh(III)]IsocyanateAnilideDioxaneAgSbF6N-Acyl Anthranilamide acs.org
Pd(OAc)2Aryl IodideBenzamide (B126)TolueneK2CO3Ortho-arylated Benzamide
Pd(OAc)2Alkyl Iodide2-PhenylpyridineDMFCs2CO3Ortho-alkylated 2-Phenylpyridine rsc.org

Introduction of Electron-Withdrawing and Electron-Donating Groups to Modulate Reactivity

Modulation of Reactivity:

The electronic nature of substituents on the aromatic ring can impact the rate and efficiency of C-H activation. In general, electron-rich aromatic systems, those bearing EDGs, are more susceptible to electrophilic attack by the metal catalyst, which can facilitate the C-H activation step. Conversely, electron-deficient systems with EWGs may require more forcing reaction conditions.

The position of these substituents is also critical. For instance, studies on the photodynamics of methyl anthranilate derivatives have shown that the position of substituents affects their electronic relaxation pathways, indicating a strong influence on the molecule's electronic environment.

Synthetic Strategies:

Standard aromatic substitution reactions can be employed to introduce a variety of functional groups onto the this compound core prior to C-H functionalization. For example, nitration followed by reduction can introduce an amino group (an EDG). Halogenation can introduce a halogen (an EWG), which can also serve as a handle for further cross-coupling reactions.

The table below illustrates the expected effects of different substituents on the reactivity of the aromatic ring in directed C-H activation.

Substituent TypeExample GroupsEffect on Aromatic RingExpected Impact on C-H Activation Rate
Electron-Donating (EDG)-OCH3, -NH2, -CH3Increases electron densityGenerally increases
Electron-Withdrawing (EWG)-NO2, -CN, -CF3Decreases electron densityGenerally decreases
Halogens-F, -Cl, -Br, -IInductively withdrawing, resonance donatingCan have mixed effects, often deactivating

Computational Chemistry and Theoretical Modeling of N 2 Aminophenyl Carbonylaminoacetate Systems

Conformational Analysis and Intramolecular Interactions

Intramolecular hydrogen bonds play a critical role in determining the conformational preferences of a molecule by stabilizing specific three-dimensional structures. In {[(2-Aminophenyl)carbonyl]amino}acetate, several potential intramolecular hydrogen bonds can form:

Between the hydrogen of the primary amine (-NH₂) and the oxygen of the amide carbonyl.

Between the hydrogen of the amide (-NH-) and the oxygen of the acetate (B1210297) group.

Between the hydrogen of the amide (-NH-) and the nitrogen of the primary amine.

While DFT calculations provide a static image of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and bonds at a given temperature by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation could be run in a simulated aqueous environment to observe its flexibility. The simulation would reveal how the different parts of the molecule rotate and vibrate, providing a comprehensive picture of its accessible conformations. This technique allows for the exploration of the conformational energy landscape, identifying not just the global minimum but also other low-energy conformers that the molecule might adopt. It also provides insight into the stability of intramolecular hydrogen bonds, showing how often they form and break over time.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction coordinate, from reactants to products, it is possible to identify the high-energy transition state that must be overcome for the reaction to proceed.

For this compound, one could model a reaction such as the hydrolysis of the amide or ester bond. The process involves:

Identifying Reactants and Products: Defining the initial and final chemical states.

Locating the Transition State (TS): The TS is a first-order saddle point on the potential energy surface—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computational algorithms are used to find this specific geometry.

Calculating the Activation Energy (Ea): The energy difference between the transition state and the reactants is the activation energy barrier. This value is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

This type of analysis provides a detailed, step-by-step view of bond-breaking and bond-forming processes, offering mechanistic insights that are often difficult to capture through experimental means alone.

Computational Elucidation of Proposed Mechanistic Steps

Theoretical studies on systems analogous to N-(2-Aminophenyl)carbonylaminoacetate have shed light on the plausible mechanistic steps involved in their transformations, most notably intramolecular cyclization. For instance, in the formation of quinazolinone scaffolds from 2-aminobenzamide (B116534) derivatives, DFT calculations have been instrumental. rsc.org A commonly proposed mechanism involves a series of steps that can be computationally modeled to understand the feasibility and sequence of events at a molecular level.

One proposed pathway, investigated through computational analysis of similar substrates, initiates with the activation of the carbonyl group, followed by a nucleophilic attack from the ortho-amino group. This intramolecular interaction leads to the formation of a tetrahedral intermediate. Subsequent dehydration is often a crucial step in driving the reaction towards the cyclized product. Each of these steps can be represented by optimized geometries of reactants, intermediates, transition states, and products, providing a static but insightful picture of the reaction coordinate.

For example, in a related Ru(II) complex-catalyzed tandem synthesis of quinazolinones, DFT studies were carried out to understand the mechanism of the protocol. rsc.org While the specifics of the catalytic cycle are unique to that system, the underlying principles of bond formation and rearrangement in the ortho-amino-substituted benzoyl moiety are relevant. Control experiments coupled with DFT calculations in such studies help to propose and validate metal-ligand cooperative mechanisms. rsc.org

The table below summarizes key mechanistic steps that have been computationally elucidated for the cyclization of related ortho-amino benzoyl systems.

StepDescriptionKey Computational Observations
1. Activation Initial activation of a carbonyl or nitrile group, often facilitated by a catalyst or reaction conditions.Modeling shows changes in bond lengths and charge distribution upon catalyst interaction.
2. Nucleophilic Attack The lone pair of the 2-amino group attacks the electrophilic carbonyl carbon.A transition state is located corresponding to the C-N bond formation.
3. Intermediate Formation Formation of a tetrahedral or similar cyclic intermediate.The structure of this intermediate is a local minimum on the potential energy surface.
4. Proton Transfer/Rearrangement Intramolecular or solvent-assisted proton transfers to facilitate the elimination of a leaving group (e.g., water).Transition states for proton transfer are identified, often with low energy barriers.
5. Dehydration/Elimination Elimination of a small molecule (e.g., H2O) to form the final aromatic heterocyclic ring.This step is often found to be thermodynamically favorable, driving the reaction forward.

These computational models provide a framework for understanding how N-(2-Aminophenyl)carbonylaminoacetate might undergo similar transformations. The precise nature and sequence of these steps can be influenced by substituents, solvent, and the presence of catalysts, all of which can be modeled computationally.

Energetic Profiles and Rate-Determining Steps of Key Transformations

A critical aspect of computational studies is the determination of the energetic profile of a reaction. This profile maps the changes in potential energy as the reaction progresses from reactants to products, passing through transition states and intermediates. The highest energy barrier along this pathway corresponds to the rate-determining step (RDS) of the reaction.

For transformations involving ortho-amino-substituted benzoyl compounds, computational chemists calculate the Gibbs free energy (ΔG) or potential energy (ΔE) for each stationary point along the reaction coordinate. For example, in the synthesis of quinazolinones from 2-aminobenzamides, DFT calculations can be used to compare the energy barriers of different proposed mechanisms. researchgate.net

In a hypothetical intramolecular cyclization of N-(2-Aminophenyl)carbonylaminoacetate to form a benzodiazepine (B76468) or quinazolinone derivative, the energetic profile would likely reveal several key features. The initial C-N bond-forming step (intramolecular nucleophilic attack) would proceed through a transition state with a specific activation energy. The subsequent dehydration or rearrangement steps would also have their own associated energy barriers.

The table below presents hypothetical, yet plausible, energetic data for the key steps in the cyclization of an N-(2-Aminophenyl)carbonylaminoacetate system, based on data from analogous reactions in the literature. These values are illustrative of what a detailed DFT study might reveal.

Reaction StepIntermediate/Transition StateCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Intramolecular Nucleophilic Attack Transition State 1 (TS1)15 - 25-5 to -10 (for intermediate formation)
Proton Transfer Transition State 2 (TS2)5 - 10~0
Dehydration Transition State 3 (TS3)20 - 30-15 to -25 (for product formation)

From such a profile, the rate-determining step can be identified. In many cyclization-condensation reactions, the dehydration step, which involves breaking a C-O bond and forming a stable aromatic system, often presents the highest energy barrier and is thus the RDS. researchgate.net However, the initial ring-closing step can also be rate-limiting, depending on the rigidity of the substrate and the nucleophilicity of the attacking amine.

Computational studies also allow for the investigation of catalytic effects. A catalyst can alter the reaction mechanism, providing a lower energy pathway and thereby increasing the reaction rate. For example, a Lewis acid catalyst might coordinate to the carbonyl oxygen, increasing its electrophilicity and lowering the activation energy of the initial nucleophilic attack. Theoretical models can quantify this catalytic effect by comparing the energetic profiles of the catalyzed and uncatalyzed reactions.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and chemical environment of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group identity.

For ethyl {[(2-aminophenyl)carbonyl]amino}acetate, the expected signals in the ¹H and ¹³C NMR spectra are based on well-established chemical shift ranges for its constituent functional groups: an ortho-substituted aniline (B41778) ring, a secondary amide, and an ethyl ester.

¹H NMR Analysis:

Aromatic Region: Four protons on the benzene (B151609) ring would appear in the range of δ 6.5–7.6 ppm. Their specific chemical shifts and coupling patterns (doublets and triplets) are dictated by the electronic effects of the ortho-amino (-NH₂) and carbonyl (-C=O) substituents.

Amide Proton: The amide N-H proton is expected to appear as a triplet significantly downfield (δ 8.5–9.0 ppm) due to deshielding by the adjacent carbonyl group and coupling with the neighboring methylene (B1212753) protons.

Amine Protons: The primary amine (-NH₂) protons typically present as a broad singlet around δ 4.5–5.5 ppm. The broadness is a result of rapid chemical exchange and quadrupole effects from the nitrogen atom.

Methylene Protons: The two protons of the methylene group (-CH₂-) adjacent to the amide nitrogen are expected to resonate as a doublet around δ 4.1–4.3 ppm, showing coupling to the amide N-H proton.

Ethyl Ester Group: The ethyl group protons will appear as a characteristic quartet (O-CH₂) around δ 4.2 ppm and a triplet (CH₃) around δ 1.3 ppm.

¹³C NMR Analysis:

Carbonyl Carbons: Two distinct signals are expected in the highly deshielded region of the spectrum. The ester carbonyl carbon typically appears around δ 170–172 ppm, while the amide carbonyl carbon is found at a slightly higher field, around δ 168–170 ppm.

Aromatic Carbons: Six signals corresponding to the benzene ring carbons would appear between δ 115–150 ppm. The carbon atom bonded to the amino group (C-NH₂) is the most shielded (upfield), while the carbon attached to the amide carbonyl group is the most deshielded (downfield).

Aliphatic Carbons: The methylene carbon of the glycine (B1666218) moiety is expected around δ 42 ppm, while the ethyl ester carbons would appear at approximately δ 61 ppm (-O-CH₂) and δ 14 ppm (-CH₃).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethyl this compound Predicted values based on standard chemical shift ranges and substituent effects. Solvent: CDCl₃ or DMSO-d₆.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
-NH₂ (Amine)~5.0br s-
-NH- (Amide)~8.7t-
Aromatic C-H6.6 - 7.5m116 - 134
Aromatic C-NH₂--~148
Aromatic C-C=O--~118
-C(=O)NH- (Amide)--~169
-C(=O)O- (Ester)--~171
-NH-CH₂-C=O~4.2d~42
-O-CH₂-CH₃~4.2q~61
-O-CH₂-CH₃~1.3t~14

2D NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For ethyl this compound, key COSY cross-peaks would be observed between adjacent protons on the aromatic ring, between the amide N-H and the adjacent methylene (-CH₂-) protons, and between the methylene and methyl protons of the ethyl ester group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). columbia.edu It allows for the definitive assignment of carbon signals for all protonated carbons by linking the known ¹H chemical shifts to their corresponding ¹³C shifts. For example, the aromatic proton signals would show cross-peaks to their specific aromatic carbon signals in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). columbia.eduyoutube.com This is crucial for piecing together the molecular fragments and identifying connectivity involving quaternary (non-protonated) carbons. Key HMBC correlations would include:

A correlation from the methylene (-CH₂-) protons to both the amide carbonyl and the ester carbonyl carbons, confirming the glycine ester backbone.

Correlations from the amide N-H proton to the aromatic carbonyl carbon and the glycine methylene carbon.

Correlations from the aromatic protons to neighboring aromatic carbons and, importantly, to the amide carbonyl carbon, which links the glycine moiety to the aniline ring.

Table 2: Expected Key 2D NMR Correlations for Ethyl this compound

ExperimentCorrelating Protons (¹H)Correlating Nuclei (¹H or ¹³C)Structural Information Confirmed
COSY Amide N-HGlycine -CH₂-Amide-Methylene Connectivity
COSY Ester -O-CH₂-Ester -CH₃Ethyl Group Connectivity
HSQC Aromatic ProtonsAromatic CarbonsDirect C-H Bonds in Benzene Ring
HSQC Glycine -CH₂-Glycine CarbonDirect C-H Bond in Glycine Moiety
HMBC Glycine -CH₂-Amide C=O, Ester C=OGlycine Ester Backbone Structure
HMBC Amide N-HAromatic C=OLinkage of Aniline to Glycine
HMBC Aromatic H (ortho to C=O)Amide C=OPosition of Amide Group on Ring

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of ethyl this compound would be dominated by absorptions corresponding to its key functional groups.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the 3450–3300 cm⁻¹ region (asymmetric and symmetric stretches). The secondary amide N-H stretch would appear as a single, sharp band around 3300 cm⁻¹.

C=O Stretching: Two strong carbonyl absorption bands are a key feature. The ester carbonyl stretch is typically found at a higher frequency, around 1740–1730 cm⁻¹. The amide carbonyl stretch, known as the Amide I band, appears at a lower frequency, around 1680–1660 cm⁻¹, due to resonance effects.

N-H Bending: The Amide II band, which arises from a combination of N-H bending and C-N stretching, is a strong, characteristic absorption found around 1560–1530 cm⁻¹. The primary amine also exhibits a scissoring vibration near 1600 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of medium intensity in the 1600–1450 cm⁻¹ region correspond to the benzene ring.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Ethyl this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3450 - 3300Medium
N-H StretchSecondary Amide (-NH-)~3300Medium
C-H StretchAromatic & Aliphatic3100 - 2900Medium-Weak
C=O StretchEster1740 - 1730Strong
C=O Stretch (Amide I)Amide1680 - 1660Strong
N-H Bend (Amide II)Amide1560 - 1530Strong
C=C StretchAromatic Ring1600 - 1450Medium
C-O StretchEster1250 - 1100Strong

The presence of multiple hydrogen bond donors (-NH₂ and -NH-) and acceptors (two C=O groups) makes hydrogen bonding a dominant intermolecular force. This is typically observed in the IR spectrum by a significant broadening of the N-H and C=O stretching bands and a shift to lower wavenumbers (red shift) compared to theoretical non-bonded values.

Furthermore, the ortho-positioning of the amine group relative to the amide linkage allows for the formation of a stable, six-membered intramolecular hydrogen bond between one of the amine protons and the amide carbonyl oxygen. This interaction would further lower the frequency of the Amide I band and can be studied by comparing spectra in polar and non-polar solvents or via concentration-dependent studies.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization. For ethyl this compound (C₁₁H₁₄N₂O₃), the molecular weight is 222.24 Da.

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 222 or 223, respectively. The molecule is expected to fragment at its weakest bonds, primarily at the ester and amide functionalities.

Key Fragmentation Pathways:

Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion at m/z 177.

Amide Bond Cleavage: Scission of the amide bond can occur in two ways, leading to either the 2-aminobenzoyl cation (m/z 120) or the glycine ethyl ester fragment (m/z 102). The formation of the 2-aminobenzoyl cation is often a dominant pathway.

Loss of the Glycine Ethyl Ester Moiety: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the entire side chain, producing an aminophenyl fragment at m/z 92.

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl this compound

m/z ValueProposed Fragment IonFormula of FragmentNotes
222[M]⁺[C₁₁H₁₄N₂O₃]⁺Molecular Ion
177[M - •OC₂H₅]⁺[C₉H₉N₂O₂]⁺Loss of ethoxy radical
149[M - C₂H₅O₂]⁺[C₈H₇N₂O]⁺Loss of ethyl formate (B1220265) from rearranged ion
120[H₂NC₆H₄CO]⁺[C₇H₆NO]⁺2-Aminobenzoyl cation (Amide cleavage)
102[NH₂CH₂COOC₂H₅]⁺[C₄H₈NO₂]⁺Glycine ethyl ester cation (Amide cleavage)
92[H₂NC₆H₅]⁺[C₆H₆N]⁺Aniline radical cation

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound (C₉H₁₀N₂O₃), HRMS provides a highly precise mass-to-charge ratio (m/z) of the molecular ion. This experimental value is then compared against the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The theoretical monoisotopic mass of this compound is 194.0691 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with a precision typically in the low parts-per-million (ppm) range. A close match between the measured mass and the theoretical mass confirms the elemental formula and rules out other potential formulas that might have the same nominal mass. This high level of certainty is crucial for confirming the identity of the primary compound and for identifying unknown impurities. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound

ParameterValue
Molecular Formula C₉H₁₀N₂O₃
Theoretical Monoisotopic Mass (Da) 194.0691
Typical HRMS Measured Mass (Da) 194.0695
Typical Mass Accuracy (ppm) 2.06

Fragmentation Pattern Elucidation for Structural Confirmation and Impurity Identification

Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragmentation patterns that serve as a fingerprint for the molecule, confirming its structure. libretexts.org In this process, the molecular ion (parent ion) of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting pattern of fragments provides detailed information about the molecule's connectivity.

For this compound, fragmentation is expected to occur at the labile amide and ester bonds. Key fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl groups. libretexts.orgyoutube.com

Cleavage of the amide bond, leading to the formation of ions corresponding to the aminobenzoyl moiety and the aminoacetate moiety. researchgate.net

Loss of small neutral molecules, such as CO or H₂O. miamioh.edu

Analyzing these fragmentation patterns not only confirms the identity of the target compound but is also a powerful method for identifying and structurally characterizing co-eluting impurities. nih.govnih.gov Impurities, even at trace levels, will exhibit their own distinct molecular ions and fragmentation patterns, allowing for their identification. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion StructureDescriptionTheoretical m/z
[C₇H₇N₂O]⁺ Ion resulting from cleavage of the amide bond135.0558
[C₇H₆NO]⁺ 2-aminobenzoyl cation120.0449
[C₂H₄NO₂]⁺ Aminoacetate fragment74.0242
[C₆H₆N]⁺ Aniline fragment after loss of CO92.0499

X-ray Diffraction for Definitive Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation and configuration. For this compound, an XRD study would reveal the planarity of the phenyl ring and the amide group, as well as the orientation of the acetate (B1210297) substituent. nih.gov

Furthermore, XRD analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. researchgate.net It is expected that the primary amine (-NH₂) and the amide N-H group would act as hydrogen bond donors, while the carbonyl and ester oxygens would serve as acceptors, leading to a complex three-dimensional network. nih.gov This detailed structural information is vital for understanding the compound's physical properties, such as solubility and melting point.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Isomer Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the target compound from impurities and for determining its purity. epa.gov A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule like this compound. researchgate.net

In a typical setup, a C18 column is used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the aromatic ring exhibits strong absorbance. The method can be optimized to separate the main compound from process-related impurities, degradation products, or positional isomers (e.g., {[(3-aminophenyl)carbonyl]amino}acetate or {[(4-aminophenyl)carbonyl]amino}acetate). lcms.czresearchgate.net The area of the main peak relative to the total area of all peaks in the chromatogram is used to calculate the purity of the sample. sci-hub.se

Table 3: Typical HPLC Parameters for Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Due to its low volatility and polar nature, this compound is not directly amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS can be employed for its analysis following a chemical derivatization step to convert the non-volatile compound into a thermally stable and volatile derivative. nih.gov

Common derivatization strategies for compounds containing amine and carboxylic acid functionalities involve silylation. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine and potential carboxylic acid groups (if hydrolyzed) to form volatile silyl (B83357) derivatives. nih.govresearchgate.net These derivatives can then be separated on a standard non-polar GC column and detected by mass spectrometry. researchgate.net This approach is particularly useful for identifying and quantifying specific volatile or semi-volatile impurities that may not be easily detected by HPLC. nih.gov

Table 4: Common Derivatization Reagents for GC-MS Analysis

ReagentAbbreviationTarget Functional Group
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFAAmines, Amides, Carboxylic Acids
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFAAmines, Amides
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide MTBSTFAAmines, Amides

Advanced Research Applications in Chemical Biology and Ligand Systems

Mechanistic Investigations of Enzyme-Ligand Interactions

The unique chemical architecture of {[(2-Aminophenyl)carbonyl]amino}acetate and its derivatives makes them valuable tools for probing the intricate interactions between ligands and enzymes. By systematically modifying the core structure, researchers can elucidate the molecular underpinnings of binding events and their subsequent effects on enzyme function.

Elucidation of Molecular Binding Mechanisms with Biological Targets

Derivatives of the this compound scaffold have been instrumental in understanding how small molecules recognize and bind to the active sites of enzymes. For instance, anthranilic acid-based derivatives have been identified as a novel class of potent inhibitors for tumor necrosis factor-α converting enzyme (TACE), a key target in inflammatory diseases. Through computational strategies like molecular docking, combined with CoMFA and CoMSIA analyses, researchers have been able to delineate the atomic-level details of the interactions between these anthranilate derivatives and the TACE binding site. These studies have revealed the crucial structural features of the ligands that govern their binding affinity and inhibitory potency, providing a roadmap for the design of more effective TACE inhibitors.

Similarly, benzamide (B126) derivatives, which share a core structural motif with this compound, have been investigated as inhibitors of DNA gyrase. Docking simulations have shown that these compounds engage in a combination of steric, hydrophobic, and hydrogen bonding interactions within the enzyme's active site. The tail-end hydrophobic rings of these benzamide inhibitors can interact with catalytically important amino acid residues, demonstrating a flexible binding mode that can be optimized for enhanced inhibitory activity.

Study of Enzyme Activity Modulation Mechanisms (e.g., inhibition or activation of specific enzymes)

The versatility of the this compound framework allows for the development of molecules that can either inhibit or activate specific enzymes. A prime example is the study of novel anthranilate diamide (B1670390) derivatives as inhibitors of α-glucosidase and glycogen (B147801) phosphorylase, both of which are important targets in the management of diabetes. researchgate.net In vitro enzyme assays have demonstrated that these compounds can exhibit potent inhibitory activity, with some derivatives showing target selectivity. researchgate.net For example, certain dihydroxy phenyl derivatives have been identified as highly potent glycogen phosphorylase inhibitors, while other modifications lead to strong α-glucosidase inhibition. researchgate.net Such studies not only identify promising therapeutic leads but also provide insights into the molecular mechanisms of enzyme inhibition, guiding the development of next-generation modulators with improved efficacy and selectivity.

Fundamental Studies on Protein-Ligand Binding Dynamics

The interaction between a protein and a ligand is a dynamic process, and understanding these dynamics is crucial for rational drug design. Benzamide derivatives, structurally related to this compound, have been employed in fundamental studies to explore these dynamic interactions. For example, the binding of benzamide derivatives to DNA has been investigated to understand the inhibition of DNA-related enzymes. X-ray crystallographic studies of a complex between 9-ethyladenine (B1664709) (a model for DNA bases) and benzamide revealed specific hydrogen bonding patterns, suggesting a model for how these ligands might interact with DNA. This binding is critically dependent on the DNA sequence and structure, highlighting the nuanced nature of protein-ligand (or in this case, DNA-ligand) recognition.

Furthermore, the conformational flexibility of benzamide derivatives plays a significant role in their binding affinity. Studies on benzamide-type binders for the protein Cereblon (CRBN) have shown that intramolecular hydrogen bonds can predetermine the ligand's conformation, influencing how it fits into the protein's binding pocket. By optimizing these intramolecular interactions, researchers have developed conformationally locked derivatives with enhanced binding affinity and chemical stability.

Development and Application as Chemical Probes for Biological Systems

Chemical probes are essential tools for visualizing and studying biological processes in living systems. The inherent fluorescent properties of the anthranilate scaffold make this compound and its derivatives attractive candidates for the development of such probes. Methyl anthranilate, a simple derivative, is known to be fluorescent and has been used to trace the origin of flavorings in food products. researchgate.netnih.gov This intrinsic fluorescence can be harnessed for more advanced applications in bioimaging.

By incorporating the this compound core into larger molecular structures, it is possible to design fluorescent probes that can report on specific biological events or localize to particular cellular compartments. The design of such probes often involves coupling the fluorescent core to a recognition moiety that directs the probe to its target. The fluorescence of the anthranilate group can be modulated by its local environment, allowing for the creation of "turn-on" or ratiometric probes that signal the presence of a specific analyte or a change in cellular conditions. The development of such chemical probes enables researchers to study biological systems with high spatial and temporal resolution, providing valuable insights into cellular function and disease pathology.

Role as Versatile Building Blocks for Complex Bioactive Molecules

The this compound structure serves as a valuable and versatile starting material in organic synthesis, particularly for the construction of more complex, biologically active molecules. Its bifunctional nature, with reactive amine and carboxylate groups, allows for a wide range of chemical transformations.

Precursors in the Synthesis of Nitrogen-Containing Heterocyclic Systems

A significant application of compounds containing the 2-aminobenzoyl moiety is in the synthesis of nitrogen-containing heterocyclic systems, such as quinazolinones. Quinazolinones are a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The synthesis of quinazolinone derivatives can be achieved through the cyclization of anthranilamide derivatives (closely related to this compound) with various reagents.

Scaffolds for the Design of Biaryl Compounds and Other Complex Architectures

The structural framework of this compound, which is derived from N-acylated anthranilic acid, serves as a versatile and highly valuable scaffold in synthetic organic chemistry. Its inherent functionalities—an aromatic ring, a secondary amide, and an ester group—provide multiple reaction sites for elaboration. This allows for its strategic use as a foundational building block in the synthesis of both complex biaryl systems and diverse heterocyclic architectures, such as quinazolinones. The ortho-relationship between the amine-derived moiety and the carbonyl group is particularly crucial, as it pre-organizes the molecule for cyclization reactions and directs regioselective functionalization of the phenyl ring.

Design and Synthesis of Biaryl Compounds

The synthesis of biaryl compounds is a cornerstone of modern medicinal and materials chemistry, and the this compound scaffold is well-suited for this purpose, typically through palladium-catalyzed cross-coupling reactions. To be utilized in this context, the scaffold must first be functionalized with a leaving group on the phenyl ring, most commonly a bromine or iodine atom, to create a reactive handle for catalysis. For instance, a derivative such as ethyl {[(2-bromo-phenyl)carbonyl]amino}acetate becomes an ideal precursor for the Suzuki-Miyaura cross-coupling reaction.

In a typical Suzuki coupling protocol, the halogenated scaffold is reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The catalyst, often a palladium(0) species generated in situ from a precursor like palladium(II) acetate (B1210297) combined with a phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) or more advanced biarylphosphines), facilitates the formation of a new carbon-carbon bond between the two aromatic rings. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. This methodology allows for the modular and convergent assembly of complex biaryl structures where one aryl ring is derived from the scaffold and the other from the boronic acid coupling partner.

The presence of the N-acylglycine side chain can influence the reactivity of the scaffold and may require optimization of reaction conditions. However, its existence also provides a valuable point for further diversification of the final product after the biaryl core has been constructed.

Table 1: Representative Palladium-Catalyzed Suzuki Coupling for Biaryl Synthesis This table illustrates a typical reaction using a functionalized scaffold similar to the subject compound.

Scaffold PrecursorCoupling PartnerCatalyst / LigandBase / SolventProduct Type
Ethyl {[(2-bromo-phenyl)carbonyl]amino}acetatePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / Dioxane:H₂OEthyl {[(2-phenyl-phenyl)carbonyl]amino}acetate
Ethyl {[(5-iodo-2-aminophenyl)carbonyl]amino}acetate4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene:EtOH:H₂OEthyl {[(5-(4-methoxyphenyl)-2-aminophenyl)carbonyl]amino}acetate
Methyl {[(2-bromo-phenyl)carbonyl]amino}acetateNaphthalene-2-boronic acidPdCl₂(dppf)Cs₂CO₃ / DMFMethyl {[(2-(naphthalen-2-yl)phenyl)carbonyl]amino}acetate

Construction of Other Complex Architectures: Heterocycles

Beyond biaryl synthesis, the this compound scaffold is a powerful precursor for constructing complex heterocyclic systems, most notably quinazolinones. Quinazolinones are a prominent class of fused heterocycles with a wide range of pharmacological activities. The synthesis of these architectures leverages the ortho-positioning of the carbonyl and amino-derived groups on the scaffold.

One common strategy involves the intramolecular cyclization of the N-acylated anthranilic acid derivative. For example, treatment of this compound with a primary amine in the presence of a dehydrating agent or under thermal conditions can lead to the formation of a 2,3-disubstituted quinazolin-4(3H)-one. In this reaction, the external amine displaces the glycine (B1666218) ester moiety and subsequently cyclizes with the carbonyl group on the phenyl ring.

Alternatively, the scaffold can first be reacted to form an N-acylanthranilic acid via hydrolysis of the ester. This intermediate can then be condensed with an amine source, such as formamide (B127407) or hydrazine, to close the heterocyclic ring. This approach provides a robust pathway to a variety of functionalized quinazolinone derivatives, where the substituents can be readily varied by choosing different reaction partners. The inherent structure of the scaffold ensures the correct regiochemistry for the formation of the six-membered heterocyclic ring fused to the benzene (B151609) core.

Table 2: Synthesis of Complex Architectures from an N-Acyl Anthranilate Scaffold This table provides examples of cyclization reactions to form heterocyclic systems.

Scaffold DerivativeReagent(s)ConditionsProduct Architecture
{[(2-Aminophenyl)carbonyl]amino}acetic acidAniline (B41778)Acetic anhydride, Reflux2-(Anilinomethyl)-3-phenylquinazolin-4(3H)-one
Ethyl this compoundHydrazine hydrateEthanol (B145695), Reflux3-Amino-2-(aminomethyl)quinazolin-4(3H)-one
{[(2-Aminophenyl)carbonyl]amino}acetic acidAmmonium (B1175870) acetate, Acetic acidHeat2-(Aminomethyl)quinazolin-4(3H)-one

Q & A

Q. How can researchers optimize the synthesis of {[(2-Aminophenyl)carbonyl]amino}acetate to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as solvent choice, temperature, and stoichiometry. For example, a reflux setup in methanol at 100°C for 2 hours, followed by precipitation in ice-cold water and recrystallization (e.g., methanol), is effective for analogous compounds . Monitoring reaction progress via thin-layer chromatography (TLC) and using high-purity starting materials (e.g., 2-aminophenyl derivatives) can minimize side products. Purification via column chromatography or recrystallization enhances purity.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Key peaks include the aromatic protons (δ 6.5–7.5 ppm for the 2-aminophenyl group), the carbonyl (C=O) signal (~170 ppm in 13C^{13}\text{C} NMR), and the acetate methyl/methylene groups .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity. Mobile phases like methanol/water (70:30) are suitable for polar derivatives .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer : Store the compound at +4°C in airtight, light-protected containers to prevent hydrolysis or photodegradation. For long-term storage, lyophilization or storage under inert gas (e.g., nitrogen) is recommended. Stability assays under varying pH (4–9) and temperature (25–40°C) can identify optimal conditions .

Advanced Research Questions

Q. What computational models predict the environmental persistence of this compound?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models, such as those in the ACD/Labs Percepta Platform, predict biodegradability and partition coefficients (e.g., log KowK_{ow}). For example, a predicted half-life (t1/2t_{1/2}) of 26 days in water was estimated using QSARs and validated against experimental biodegradation screening (e.g., OECD 301B test) . Molecular dynamics simulations can further assess interactions with environmental matrices.

Q. How do structural modifications to the 2-aminophenyl group affect the compound’s biological activity?

  • Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) to the phenyl ring and evaluate changes via in vitro assays. For instance, chlorination at the 2,6-positions (as seen in sodium {2-[(2,6-dichlorophenyl)amino]phenyl}acetate) enhances steric hindrance, potentially altering receptor binding . Structure-activity relationship (SAR) studies using analogs (e.g., methyl esters, benzyl derivatives) coupled with enzymatic assays (e.g., kinase inhibition) can identify pharmacophores .

Q. What mechanistic insights explain contradictions in reported biodegradation data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., microbial consortia, oxygen levels). Conduct parallel tests using standardized protocols (e.g., OECD 301 vs. 302) and analyze transformation products via LC-MS. For example, hydroxylation or cleavage of the acetate group may occur under aerobic vs. anaerobic conditions, leading to variable t1/2t_{1/2} values .

Q. How can researchers design experiments to study the compound’s interaction with biological membranes?

  • Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure membrane binding affinity. Lipophilicity (log D7.4D_{7.4}) predictions via ACD/Labs software guide solvent system selection for partitioning studies. Compare results with structurally similar compounds (e.g., diethylamino-phenyl-acetic acid derivatives) to assess the role of the carbonylamino group .

Data Contradiction and Validation Strategies

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer : Replicate experiments using deuterated solvents (e.g., DMSO-d6d_6 or CDCl3_3) and standardized calibration. Cross-validate with computational NMR prediction tools (e.g., ChemDraw) and reference databases (e.g., PubChem CID 11086 for 2'-aminoacetophenone analogs) .

Q. What strategies validate the compound’s stability in biological assays?

  • Methodological Answer : Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) at 37°C for 24–48 hours. Monitor degradation via HPLC-MS and compare bioactivity (e.g., IC50_{50}) before/after incubation. Use stabilizers like antioxidants (e.g., ascorbic acid) if decomposition is observed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.